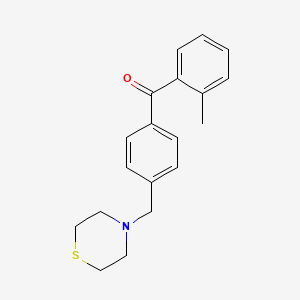

2-methyl-4'-thiomorpholinomethyl benzophenone

Description

2-Methyl-4'-thiomorpholinomethyl benzophenone is a substituted benzophenone derivative characterized by a thiomorpholine ring attached via a methylene group at the para position of one benzene ring and a methyl group at the ortho position of the other (Figure 1). These derivatives are often explored for applications in photochemistry, polymer science, and pharmaceuticals due to their tunable electronic properties and photostability .

Thiomorpholine, unlike its oxygen analog morpholine, contains a sulfur atom in the heterocycle, which enhances electron-donating capacity and influences solubility and reactivity. Such modifications are critical in designing photoinitiators for polymerization or photoprotective agents .

Properties

IUPAC Name |

(2-methylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-15-4-2-3-5-18(15)19(21)17-8-6-16(7-9-17)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISMXVJEKUIPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642897 | |

| Record name | (2-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-22-4 | |

| Record name | Methanone, (2-methylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation for Benzophenone Core Formation

The initial step typically involves the synthesis of the benzophenone skeleton through the acylation of an appropriately substituted benzene derivative with an acid chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). For example, acylation of chlorobenzene with 4-chlorobenzoyl chloride under AlCl3 catalysis in petroleum ether solvent is a well-documented route for related benzophenone derivatives.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Acylation | Chlorobenzene + 4-chlorobenzoyl chloride | AlCl3 catalyst, petroleum ether, reflux | Forms chlorobenzophenone intermediate |

Introduction of Thiomorpholinomethyl Group

The thiomorpholinomethyl substituent is introduced via nucleophilic substitution, often involving the reaction of a benzophenone derivative bearing a suitable leaving group (e.g., chloromethyl) with thiomorpholine. This reaction proceeds under mild conditions, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at moderate temperatures (50–80°C).

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Alkylation | Benzophenone-chloromethyl + Thiomorpholine | DMF or DMSO, 50–80°C, 4–12 h | Nucleophilic substitution forming thiomorpholinomethyl group |

Methyl Group Introduction at 2-Position

The methyl group at the 2-position can be introduced by:

- Using a methyl-substituted benzoyl chloride in the Friedel-Crafts acylation step.

- Alternatively, via methylation of a hydroxy or halogen precursor at the 2-position prior to or after benzophenone formation.

For example, methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium carbonate) provides selective methylation at phenolic or activated positions.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Methylation | Hydroxybenzophenone + Dimethyl sulfate | Sodium carbonate, toluene or varsol, 70–75°C | Selective methylation to form methoxy or methyl substituent |

Example Synthetic Route Summary

| Step | Starting Material | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | 2-methylchlorobenzene + 4-chlorobenzoyl chloride | AlCl3, petroleum ether | Reflux, 2–4 h | 2-methyl-4-chlorobenzophenone |

| 2 | 2-methyl-4-chlorobenzophenone | Thiomorpholine, DMF | 60°C, 6 h | 2-methyl-4'-thiomorpholinomethyl benzophenone |

Research Findings and Reaction Analysis

- Catalyst and Solvent Effects: Use of aluminum chloride as a Lewis acid catalyst in acylation provides high yields of benzophenone intermediates. Solvent polarity influences the substitution efficiency for thiomorpholine introduction.

- Reaction Temperatures: Optimal temperatures range from 50 to 80°C for nucleophilic substitution steps, balancing reaction rate and selectivity.

- Purification: The final product is typically purified by recrystallization or chromatography to achieve high purity suitable for biological testing.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range | Effect on Yield/Purity |

|---|---|---|

| Catalyst (AlCl3) amount | 1.0–1.5 equiv | Higher catalyst improves acylation yield |

| Solvent | Petroleum ether, DMF, DMSO | Solvent choice affects substitution selectivity |

| Temperature (Acylation) | 60–80°C | Higher temp accelerates reaction but may cause side reactions |

| Temperature (Substitution) | 50–80°C | Optimal for nucleophilic substitution |

| Reaction Time | 2–6 h (acylation), 4–12 h (substitution) | Longer times improve conversion but risk decomposition |

Chemical Reactions Analysis

Types of Reactions

2-methyl-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Substitution: The methyl group and thiomorpholine ring can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

2-methyl-4’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a photoinitiator in polymerization reactions.

Mechanism of Action

The mechanism of action of 2-methyl-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and benzophenone core allow it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted benzophenones with thiomorpholinomethyl or related groups exhibit distinct physicochemical and functional properties depending on substituent type, position, and electronic effects. Below is a detailed comparison:

Structural and Molecular Comparisons

Key Observations:

- Substituent Effects: Halogenation (Cl, F, Br) increases molecular weight and polarizability, enhancing UV absorption and photostability . Thiomorpholinomethyl groups improve solubility in polar solvents compared to morpholinomethyl analogs due to sulfur's electron-rich nature .

- Applications: Chloro- and fluoro-substituted derivatives are prioritized in pharmaceuticals for their metabolic stability and bioavailability , while brominated variants are used in photochemical studies . Morpholinomethyl analogs (e.g., 4'-Morpholinomethyl-2-thiomethylbenzophenone) are employed in polymer monoliths for fast chromatographic separations .

Functional and Mechanistic Differences

- Photoprotection vs. Photoinitiation: Benzophenones with thiomorpholinomethyl groups may exhibit dual functionality. Derivatives like 3,5-dichloro-3'-thiomorpholinomethyl benzophenone are theorized to stabilize excited states via proton transfer, a mechanism critical in photoprotection . In contrast, unsubstituted benzophenones (e.g., benzophenone itself) primarily act as photoinitiators by abstracting hydrogen radicals to initiate polymerization .

- Thermal Stability: Halogenated thiomorpholinomethyl derivatives (e.g., 4-chloro-3-fluoro variant) show higher thermal stability (NLT 98% purity under ISO standards) compared to non-halogenated analogs, making them suitable for high-temperature industrial processes .

Research Findings and Trends

- Chromatography: Morpholinomethyl benzophenones produce monolithic columns with small pore sizes, enabling rapid separations of estrogens (85–106% recovery) but require improved homogeneity for reproducibility .

- Polymorphism: Benzophenone derivatives are prone to "kryptochemical polymorphism," where metastable forms unpredictably transition to stable phases, complicating crystallization processes .

Biological Activity

2-Methyl-4'-thiomorpholinomethyl benzophenone (CAS Number: 898782-22-4) is an organic compound with the molecular formula and a molecular weight of 311.44 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that 2-methyl-4'-thiomorpholinomethyl benzophenone exhibits significant antimicrobial activity. The mechanisms through which this compound exerts its effects include:

- Cell Membrane Disruption : Similar to other compounds with a benzophenone moiety, it may interact with bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Protein Synthesis : The compound may interfere with the protein synthesis machinery of pathogens, thereby inhibiting their growth and proliferation.

Anticancer Activity

Studies have suggested that benzophenone derivatives, including 2-methyl-4'-thiomorpholinomethyl benzophenone, possess anticancer properties. The following mechanisms are proposed:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : Evidence suggests that it can trigger programmed cell death in malignant cells, potentially through the activation of caspases or other apoptotic pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzophenone derivatives, including 2-methyl-4'-thiomorpholinomethyl benzophenone. The results indicated a significant reduction in bacterial viability against strains such as E. coli and S. aureus, suggesting its potential as an antimicrobial agent.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methyl-4'-thiomorpholinomethyl benzophenone | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Study 2: Anticancer Activity

In vitro studies demonstrated that treatment with 2-methyl-4'-thiomorpholinomethyl benzophenone resulted in significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

These findings indicate that the compound may be a promising candidate for further development as an anticancer agent.

The precise mechanism of action for 2-methyl-4'-thiomorpholinomethyl benzophenone is still under investigation. However, it is hypothesized to involve:

- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes within microbial or cancerous cells, disrupting normal cellular functions.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may lead to oxidative damage in target cells.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methyl-4'-thiomorpholinomethyl benzophenone?

A practical approach involves adapting Friedel-Crafts acylation, a method validated for structurally similar benzophenones. For example, substituted benzophenones are synthesized by reacting acyl chlorides with aromatic rings in the presence of Lewis acids like anhydrous AlCl₃ (e.g., as in for a fluorophenyl-hydroxy-methylbenzophenone derivative) . Key considerations include:

- Catalyst selection : AlCl₃ or FeCl₃ for electrophilic substitution.

- Substituent compatibility : Ensure the thiomorpholinomethyl group is stable under acidic conditions.

- Purification : Steam distillation to remove nitrobenzene (if used as a solvent) followed by recrystallization from ethanol .

Q. How can structural characterization be performed for this compound?

Use a combination of spectroscopic and crystallographic techniques:

- Single-crystal X-ray diffraction (XRD) : Resolve bond lengths, angles, and torsion angles (e.g., C=O bond length ~1.22 Å and phenyl ring dihedral angles ~57° observed in related benzophenones) .

- Infrared (IR) spectroscopy : Identify key functional groups (e.g., ν(C=O) stretch at ~1660–1680 cm⁻¹, modified by hydrogen bonding with solvents) .

- Nuclear Magnetic Resonance (NMR) : Assign methyl and thiomorpholine protons (δ ~2.5 ppm for CH₃, δ ~3.5–4.0 ppm for thiomorpholine protons) .

Advanced Research Questions

Q. How does solvation structure influence the spectroscopic properties of 2-methyl-4'-thiomorpholinomethyl benzophenone?

Solvent polarity and hydrogen-bonding capacity significantly alter vibrational frequencies. For benzophenones:

- Polar solvents (e.g., alcohols) : Split ν(C=O) bands arise due to distinct hydrogen-bonded configurations (e.g., a single water molecule interacting with C=O and solvent nitrile groups) .

- Halogenated solvents : Faster hydrogen bond exchange leads to a single broadened ν(C=O) peak .

- Methodological recommendations : Use time-resolved IR spectroscopy and DFT calculations (e.g., B3LYP/6-31G*) to model solvent-induced shifts .

Q. What role does the thiomorpholinomethyl substituent play in modulating biological activity?

Substituents on benzophenones are critical for structure-activity relationships (SAR). For example:

- Methyl groups : Enhance antifungal activity by increasing hydrophobicity and membrane penetration .

- Thiomorpholine : The sulfur atom may improve binding to enzymes (e.g., fungal cytochrome P450) via lone-pair interactions.

- Experimental validation : Compare IC₅₀ values against fungal strains (e.g., Candida albicans) for derivatives with/without the thiomorpholinomethyl group .

Q. How can conflicting spectral data from different solvent systems be reconciled?

Discrepancies often arise from solvent-solute dynamics. Strategies include:

- Correlation time analysis : Measure τc (hydrogen bond lifetime) via ultrafast IR spectroscopy (e.g., τc ~7.7 ps for water-benzophenone interactions) .

- Temperature-dependent studies : Resolve equilibrium between free and solvent-bound C=O groups.

- Computational modeling : Use molecular dynamics simulations to predict dominant solvation configurations .

Methodological Notes

- Synthetic optimization : Replace nitrobenzene (toxic) with greener solvents (e.g., ionic liquids) while retaining yield .

- Bioactivity assays : Include positive controls (e.g., fluconazole for antifungal studies) and assess cytotoxicity using mammalian cell lines (e.g., HEK293) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.